molecular formula C24H21NO4 B1349864 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid CAS No. 683217-60-9

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid

Cat. No. B1349864
CAS RN: 683217-60-9
M. Wt: 387.4 g/mol
InChI Key: ZPTZPWOHBIHMIJ-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is a compound with the molecular formula C19H19NO4 . It is also known as Fmoc-DL-3-aminobutyric acid . The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) family, which are used as protective groups in peptide synthesis .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the Arndt-Eistert protocol. This method starts from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids, leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.


Chemical Reactions Analysis

The compound is involved in peptide synthesis reactions. The use of Fmoc led to successful condensation of Fmoc-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc, and thereby paving a new way to the synthesis of α-amino phosphonic acid containing peptide mimetics without losing the well-established Fmoc chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the retrieved documents.

Scientific Research Applications

Synthesis and Derivatives

A study by Le and Goodnow (2004) details a convenient synthesis method for a derivative of the chemical , showcasing its utility in creating complex molecules for potential use in material science and chemical synthesis Le & Goodnow, 2004. Similarly, Athira, Meerakrishna, and Shanmugam (2020) developed blue emissive functionalized 9,9-disubstituted fluorene derivatives, indicating the compound's role in the development of materials with specific photophysical properties Athira et al., 2020.

Structural and Supramolecular Studies

Bojarska et al. (2020) conducted comprehensive studies on N-fluorenylmethoxycarbonyl-protected amino acids, shedding light on their structural and supramolecular features, which are essential for designing novel biomaterials and therapeutics Bojarska et al., 2020. This work underscores the importance of understanding the noncovalent interactions and supramolecular synthon patterns in the development of advanced materials.

Photophysical Properties

Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative, revealing its potential for bioimaging applications due to its high fluorescence quantum yield and aggregation-induced emission enhancement (AIEE) properties Morales et al., 2010. Such studies are crucial for the development of novel fluorescent probes for biological and medical research.

Peptide Synthesis and Bioorganic Chemistry

Fields and Noble (2009) discussed the application of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis, highlighting the technique's evolution and its significant role in synthesizing biologically active peptides and small proteins Fields & Noble, 2009. This area of research is critical for drug development and understanding biological mechanisms.

Mechanism of Action

Target of Action

The primary target of 3-(Fmoc-amino)-2-phenylpropionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid or (+/-)-3-(Fmoc-amino)-2-phenylpropionic acid, are amino acids and peptides . The Fmoc group is used as a protective group for amines in organic synthesis . It is particularly used in the process of peptide synthesis .

Mode of Action

The Fmoc group acts as a protective group for the amino group of amino acids during peptide synthesis . The protection of the amino group is necessary for the formation of the peptide bond, which requires the activation of the carboxyl group of an amino acid . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noted . This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of 3-(Fmoc-amino)-2-phenylpropionic acid is the formation of peptides through the chemical synthesis process . The Fmoc group allows for the efficient synthesis of peptides, contributing to the development of various structures that serve as bio-organic scaffolds for diverse applications .

Action Environment

The action of 3-(Fmoc-amino)-2-phenylpropionic acid can be influenced by environmental factors such as the solvent used. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZPWOHBIHMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373279
Record name Fmoc-beta2-DL-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid

CAS RN

683217-60-9
Record name Fmoc-beta2-DL-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
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